molecular formula C9H9N3O2 B2375018 Ethyl imidazo[1,2-c]pyrimidine-3-carboxylate CAS No. 1289075-53-1

Ethyl imidazo[1,2-c]pyrimidine-3-carboxylate

Cat. No.: B2375018
CAS No.: 1289075-53-1
M. Wt: 191.19
InChI Key: SPZXYJWWMVJUBG-UHFFFAOYSA-N
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Description

Historical Context and Discovery

Ethyl imidazo[1,2-c]pyrimidine-3-carboxylate (CAS: 1289075-53-1) emerged as a structurally unique heterocyclic compound in the early 21st century. While imidazo-pyrimidine derivatives were first synthesized in the mid-20th century, the specific substitution pattern of this compound—featuring a carboxylate ester at the 3-position—was developed to optimize pharmacological activity and synthetic versatility. Its discovery coincided with increased interest in fused bicyclic systems for drug discovery, particularly in kinase inhibition and anti-inflammatory applications. The compound gained prominence after 2010 due to its role as a key intermediate in developing selective AMPA receptor modulators and COX-2 inhibitors.

Classification within Heterocyclic Chemistry

This compound belongs to the imidazopyrimidine family, characterized by a bicyclic system formed through the fusion of imidazole and pyrimidine rings. Key structural and functional classifications include:

Classification Criteria Description
Ring System 6-5 fused bicyclic heteroaromatic system (imidazo[1,2-c]pyrimidine core)
Functional Groups Ethyl ester at C3 position, nitrogen-rich aromatic system
Electron Distribution π-deficient heterocycle with delocalized electron density across fused rings
Bioisosteric Relationships Structural analog of purines and indoles, enabling target mimicry

The electron-deficient nature of the core structure enhances its reactivity in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Significance in Chemical Research

This compound has become a focal point in multiple research domains:

  • Medicinal Chemistry : Serves as a privileged scaffold for developing kinase inhibitors (e.g., CHK1, MK2) and neuromodulators targeting AMPA receptors.
  • Synthetic Methodology : Enables exploration of multicomponent reactions, particularly in microwave-assisted and flow chemistry systems.
  • Materials Science : Functions as a ligand in coordination complexes due to its nitrogen-rich architecture.
    Recent studies demonstrate its utility in creating covalent inhibitors through C-H functionalization at the 5-position, expanding its application in targeted drug design.

Nomenclature and Structural Identification

Systematic Nomenclature :

  • IUPAC Name: this compound
  • CAS Registry: 1289075-53-1
  • Molecular Formula: C₉H₉N₃O₂
  • Molecular Weight: 191.19 g/mol

Structural Descriptors :

Property Value/Identifier
SMILES CCOC(=O)C1=CN=C2N1C=NC=C2
InChI Key SPZXYJWWMVJUBG-UHFFFAOYSA-N
Topological Polar Surface Area 65.5 Ų
Hydrogen Bond Acceptors 5

Properties

IUPAC Name

ethyl imidazo[1,2-c]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-11-8-3-4-10-6-12(7)8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZXYJWWMVJUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fundamental Synthetic Methodologies

Cyclization-Based Approaches

The most common synthetic routes toward ethyl imidazo[1,2-c]pyrimidine-3-carboxylate involve cyclization reactions between aminopyrimidine derivatives and appropriate carbonyl compounds. These approaches typically utilize α-halo carbonyl compounds like ethyl bromopyruvate as key electrophilic partners. The cyclization proceeds through initial nucleophilic attack by the pyrimidine nitrogen, followed by intramolecular ring closure to form the imidazole portion of the target molecule.

Multicomponent Reactions

While traditional stepwise approaches remain common, multicomponent reactions offer efficient alternatives for accessing the imidazo[1,2-c]pyrimidine scaffold. These one-pot processes combine appropriate pyrimidine precursors with carbonyl compounds and other reagents to directly generate the desired heterocyclic system. Though less commonly reported specifically for the 3-carboxylate derivative, these approaches represent promising avenues for future synthetic development.

Specific Preparation Methods

Synthesis from 2-Aminopyrimidine and Ethyl Bromopyruvate

The most direct and widely employed method for preparing this compound involves the reaction between 2-aminopyrimidine and ethyl bromopyruvate. This approach proceeds through the following general reaction sequence:

  • Nucleophilic attack of the pyrimidine nitrogen on the α-carbon of ethyl bromopyruvate
  • Intramolecular cyclization to form the imidazole ring
  • Aromatization through elimination of water

The reaction typically proceeds in alcoholic solvents (most commonly ethanol) at elevated temperatures, often under reflux conditions. In many cases, the addition of a mild base such as sodium hydrogen carbonate helps neutralize hydrogen bromide generated during the reaction, improving yields and reaction efficiency.

Reaction Parameters

A typical procedure involves:

Parameter Typical Conditions
Solvent Ethanol or DMF
Temperature 80-95°C
Time 1-6 hours
Base NaHCO₃ or TEA
Molar Ratio (Aminopyrimidine:Bromopyruvate) 1:1 to 1:1.5
Yield 52-75%

Alternative Cyclization Methods

An alternative approach involves the reaction of N,N-dimethyl-N'-2-pyrimidinyl-formamidine intermediates with α-halo esters. This method has been extensively documented for the synthesis of related imidazo[1,2-a]pyrimidine derivatives and can be adapted for the preparation of the [1,2-c] isomer. The synthetic sequence involves:

  • Formation of the N,N-dimethyl-N'-2-pyrimidinyl-formamidine intermediate using N,N-dimethylformamide dimethylacetal
  • Reaction with ethyl bromoacetate or similar α-halo esters
  • Cyclization and aromatization to yield the target compound

This method often employs DMF as solvent and proceeds at reflux temperatures for 1-2 hours. Typical yields range from 64-80% after purification.

Reaction Conditions and Optimization

Solvent Effects

The choice of solvent significantly impacts the efficiency of the cyclization reaction. Polar aprotic solvents like DMF facilitate the nucleophilic substitution steps, while protic solvents such as ethanol can stabilize charged intermediates. A comparative analysis of common solvents reveals:

Solvent Advantages Disadvantages
Ethanol Environmentally friendly, easy workup Moderate yields (50-65%)
DMF Higher yields (65-80%), faster reaction Difficult removal, environmental concerns
Acetonitrile Good balance of reactivity and workup Moderate to good yields (55-70%)
THF Milder conditions, good for sensitive substrates Lower yields (40-55%)

Catalysis Considerations

While many preparations proceed without additional catalysts, the incorporation of specific catalysts can enhance reaction efficiency. Acid catalysts such as p-toluenesulfonic acid or Lewis acids like ZnCl₂ can activate the carbonyl groups and facilitate the cyclization process. Base catalysis using tertiary amines or inorganic bases helps neutralize acid byproducts and prevent side reactions.

Temperature and Time Parameters

The cyclization reaction typically requires elevated temperatures to overcome activation barriers. A detailed analysis of reaction parameters reveals optimal conditions:

Temperature (°C) Time (h) Observation
25-50 24-48 Incomplete reaction, low yields (<30%)
60-80 6-12 Moderate conversion (40-60% yield)
90-100 2-6 Optimal conditions (65-80% yield)
>110 1-3 Risk of decomposition, side reactions

Purification and Characterization

Isolation Techniques

The isolation of pure this compound typically involves:

  • Concentration of the reaction mixture under reduced pressure
  • Dilution with water to precipitate the crude product
  • Extraction with an appropriate organic solvent (ethyl acetate or dichloromethane)
  • Purification by recrystallization or column chromatography

Recrystallization from ethyl acetate/hexane mixtures (1:5 volume ratio) has proven particularly effective, yielding the product with >95% purity. Column chromatography using silica gel with gradients of methanol in chloroform (0-10%) also provides excellent purification.

Spectroscopic Characterization

The successful synthesis of this compound can be confirmed through various spectroscopic techniques:

Technique Key Characteristics
¹H NMR (CDCl₃) Characteristic signals at δ 8.8-9.2 (pyrimidine H), 7.8-8.1 (imidazole H), 4.4-4.5 (q, -OCH₂CH₃), 1.4-1.5 (t, -OCH₂CH₃)
¹³C NMR (CDCl₃) Carbonyl carbon at δ 160-163, aromatic carbons at δ 145-155, 130-140, 115-125, ethyl carbons at δ 60-62 (-OCH₂-) and 14-15 (-CH₃)
FT-IR C=O stretching at 1720-1740 cm⁻¹, C=N stretching at 1600-1650 cm⁻¹
MS (ESI) [M+H]⁺ peak at m/z 192 corresponding to the molecular formula C₉H₉N₃O₂

Scale-up Considerations and Industrial Production

Laboratory to Industrial Transition

Scaling up the synthesis of this compound presents several challenges that must be addressed:

  • Heat transfer efficiency in larger reaction vessels
  • Mixing and mass transfer limitations
  • Safety considerations due to exothermic nature of some steps
  • Solvent recovery and waste management

Industrial production typically employs continuous flow processes rather than batch reactions to address these challenges. The use of flow reactors allows for better temperature control, improved mixing, and enhanced safety profiles.

Green Chemistry Considerations

Modern synthetic approaches increasingly incorporate green chemistry principles into the preparation of heterocyclic compounds like this compound:

Green Chemistry Aspect Implementation Strategy
Atom Economy Selection of cyclization routes with minimal byproduct formation
Solvent Selection Using ethanol or water/ethanol mixtures instead of halogenated solvents
Catalyst Development Employing recyclable heterogeneous catalysts
Energy Efficiency Microwave-assisted synthesis to reduce reaction times and energy consumption
Waste Reduction Continuous flow processing to minimize solvent usage

Comparative Analysis of Synthetic Routes

A critical evaluation of the different synthetic approaches reveals their relative advantages and limitations:

Synthetic Method Advantages Limitations Overall Efficiency
Direct cyclization with ethyl bromopyruvate Simple procedure, accessible reagents Moderate yields, potential side reactions Medium to High
N,N-dimethylformamidine intermediate approach Higher regioselectivity, good yields Additional step, requires anhydrous conditions Medium
Multicomponent reactions One-pot process, reduced waste Complex reaction mixtures, purification challenges Medium to Low

Chemical Reactions Analysis

Types of Reactions: Ethyl imidazo[1,2-c]pyrimidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to create derivatives with specific properties .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation and alkylation reactions often involve reagents like bromine (Br2) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Ethyl imidazo[1,2-c]pyrimidine-3-carboxylate has shown promise in several therapeutic areas:

  • Anti-inflammatory Activity : The compound primarily targets cyclooxygenases (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins involved in inflammation. Its inhibition of COX-2 suggests potential for treating inflammatory diseases .
  • Antitubercular Activity : Studies have demonstrated that this compound exhibits moderate to potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 41 to 86 μM against various strains . Modifications to the compound's structure have significantly enhanced its potency against drug-resistant strains.
  • Enzyme Inhibition : this compound is utilized in research to study enzyme inhibition and protein-ligand interactions, providing insights into its potential therapeutic roles .

Industrial Applications

In addition to its medicinal properties, this compound serves as a valuable building block in organic synthesis. It is used as a ligand in coordination chemistry and as a precursor for developing new materials and pharmaceuticals .

Antitubercular Potency

A notable study evaluated various derivatives of imidazo[1,2-c]pyrimidine, including this compound. The ethyl ester exhibited moderate activity (MIC ~65 μM), while modifications such as converting to a benzyl ester significantly improved potency (MIC <0.195 μM) . This highlights the importance of structure-activity relationships (SAR) in enhancing the biological efficacy of compounds.

In Vivo Studies

Preliminary in vivo studies have indicated favorable absorption, distribution, metabolism, and excretion (ADME) properties for certain derivatives of this compound. These findings suggest potential for further development as therapeutic agents .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Anti-inflammatory Inhibits COX-2 enzyme leading to reduced inflammation.
Antitubercular Exhibits moderate to potent activity against Mycobacterium tuberculosis.
Enzyme Inhibition Useful in studying enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Ethyl imidazo[1,2-c]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt essential biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazo-Pyrimidine Core

Ethyl imidazo[1,2-c]pyrimidine-3-carboxylate differs from analogs primarily in substituent placement and ring fusion. Key comparisons include:

Compound Name Substituents/Ring System Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Source
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate Cl at C6; pyridazine fused to imidazole - - CAS: 1208084-53-0; MFCD11975600
Ethyl 5-chloroimidazo[1,2-c]thieno[3,2-e]pyrimidine-3-carboxylate Cl at C5; thieno-pyrimidine fusion - - Mol. Formula: C₁₁H₈ClN₃O₂S; IR: 1733 cm⁻¹ (C=O)
Ethyl 2-methyl-4-(p-tolyl)-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate p-Tolyl at C4; benzo-fused system 258–260 92 ¹H NMR: δ 1.12 (t, CH₂CH₃), δ 7.20–7.33 (ArH)

Key Observations :

  • Chlorine Substitution : Chloro derivatives (e.g., 6-chloro, 5-chloro) exhibit altered electronic properties, enhancing electrophilic reactivity for cross-coupling reactions .
  • Ring Fusion: Thieno- or benzo-fused analogs (e.g., thieno[3,2-e]pyrimidine) show redshifted UV-Vis absorption due to extended conjugation, relevant to optoelectronic applications .
  • Steric Effects : Bulky substituents (e.g., p-tolyl) reduce solubility but improve thermal stability, as seen in higher melting points (258–260°C) .
Physicochemical and Spectroscopic Properties
  • IR Spectroscopy: The ester carbonyl stretch (1698–1740 cm⁻¹) is consistent across analogs, but electron-withdrawing groups (e.g., NO₂ in 3h) shift C=O peaks to higher frequencies (1740 cm⁻¹) .
  • NMR Data : Ethyl group protons in the ester moiety appear as a triplet (δ 1.12–1.48) and quartet (δ 4.29–4.46) in ¹H NMR, confirming structural integrity .
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of COOC₂H₅ at m/z 338) are shared among ester-containing derivatives .

Structural Similarity Analysis

Using Tanimoto similarity indices ():

Compound (CAS No.) Similarity Index Key Structural Difference
Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate (107407-80-7) 0.79 Pyrrolo vs. imidazo ring fusion
Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate (588720-12-1) 0.83 Br substituent vs. Cl in target compound
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate (866149-79-3) 0.75 CF₃ group at C2 vs. ester at C3

Insights : Higher similarity indices (>0.8) correlate with conserved core structures (e.g., pyrrolo vs. imidazo), while substituent variations reduce scores .

Biological Activity

Ethyl imidazo[1,2-c]pyrimidine-3-carboxylate (EIPC) is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of EIPC, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

EIPC features a fused imidazo-pyrimidine structure, which contributes to its biological properties. The compound is synthesized through various methods, including the reaction of 2-amino-4-picoline with ethyl 2-chloroacetoacetate, yielding a product with significant yields (approximately 78%) .

Target Enzymes: EIPC primarily targets cyclooxygenases (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins involved in inflammation and pain response. The inhibition of COX-2 by EIPC suggests its potential as an anti-inflammatory agent .

Biochemical Pathways: By inhibiting COX-2, EIPC affects the biochemical pathways that lead to prostaglandin synthesis, thereby exerting anti-inflammatory effects. This mechanism underlies its potential applications in treating inflammatory diseases .

Biological Activities

EIPC exhibits a variety of biological activities:

  • Anti-inflammatory Activity: The compound's inhibition of COX-2 indicates significant anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation .
  • Antitubercular Activity: EIPC has shown promising results against Mycobacterium tuberculosis (Mtb). In studies, it demonstrated moderate to potent activity with minimum inhibitory concentration (MIC) values ranging from 41 to 86 μM against various strains of Mtb . In particular, derivatives of imidazo[1,2-a]pyridine have been noted for their enhanced potency against drug-resistant strains.
  • Enzyme Inhibition and Protein-Ligand Interactions: EIPC is utilized in research to study enzyme inhibition and protein-ligand interactions, providing insights into its potential therapeutic roles .

Case Studies and Research Findings

Several studies have investigated the biological activity of EIPC and its derivatives:

  • Antitubercular Potency: A study evaluated various imidazo[1,2-a]pyridine derivatives, including EIPC. It was found that while the ethyl ester showed moderate activity (MIC ~65 μM), modifications such as converting to a benzyl ester significantly improved potency (MIC <0.195 μM) .
  • Structure-Activity Relationship (SAR): Research on SAR highlighted that modifications to the imidazo[1,2-c]pyrimidine scaffold can enhance biological activity. Compounds with specific substitutions exhibited improved efficacy against Mtb .
  • In Vivo Studies: Preliminary in vivo studies indicated favorable absorption, distribution, metabolism, and excretion (ADME) properties for certain derivatives of EIPC, suggesting their potential for further development as therapeutic agents .

Summary Table: Biological Activities of this compound

Activity TypeDescriptionMIC Values
Anti-inflammatoryInhibits COX-2 enzymeN/A
AntitubercularEffective against Mtb strains41 - 86 μM
Enzyme InhibitionUsed in studies for enzyme inhibitionN/A
Protein-Ligand InteractionExplored in biochemical researchN/A

Q & A

Basic: What are the standard synthetic routes for Ethyl imidazo[1,2-c]pyrimidine-3-carboxylate?

Methodological Answer:
The synthesis typically involves cyclization of precursors such as 2-aminopyrimidine derivatives with ethyl bromoacetate analogs. A common protocol uses 2-aminopyrimidine and ethyl 2-bromo-2-fluoroacetate in the presence of a base (e.g., potassium carbonate) in solvents like ethanol or dimethoxyethane at elevated temperatures (60–80°C). Reaction optimization often focuses on controlling steric and electronic effects to improve yield (typically 60–85%) .

Example Reaction Conditions:

ReagentSolventTemperatureBaseYield
Ethyl bromoacetateEthanolRefluxK₂CO₃75%
2-AminopyrimidineDimethoxyethane80°CNaHCO₃68%

Basic: How is the structure of this compound confirmed?

Methodological Answer:
Structural confirmation relies on X-ray diffraction (XRD) for crystal lattice analysis and spectroscopic techniques:

  • NMR : Proton and carbon NMR verify substituent positions and ester group integration.
  • LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]⁺ = 209.18 g/mol) and isotopic patterns .
  • IR Spectroscopy : Peaks at ~1736 cm⁻¹ (ester C=O) and ~1662 cm⁻¹ (imidazole ring vibrations) .

Advanced: How can flow chemistry optimize synthesis yield and purity?

Methodological Answer:
Flow synthesis enables telescoped reactions by minimizing intermediate isolation. For imidazo[1,2-c]pyrimidine derivatives, continuous flow reactors improve reproducibility and reduce side products (e.g., via precise temperature control and residence time modulation). Evidence from pyrrolo[1,2-c]pyrimidine synthesis shows a 15–20% yield increase compared to batch methods, with purity >95% (HPLC) .

Key Parameters:

  • Residence Time : 10–15 minutes.
  • Catalyst : Lewis acids (e.g., ZnCl₂) for Friedel-Crafts acylation .

Advanced: How do substituents influence biological activity?

Methodological Answer:
Substituents at the 6-position (e.g., fluorine) enhance kinase inhibition. For example:

  • 6-Fluoro derivative : Inhibits c-KIT kinase (IC₅₀ = 0.2 µM) in gastrointestinal stromal tumors (GISTs) .
  • 6,8-Difluoro analog : Improved selectivity for tyrosine kinases due to electronegativity and steric effects .

Structure-Activity Relationship (SAR) Table:

Substituent PositionFunctional GroupBiological Activity (IC₅₀)Target
6-Fluoro-F0.2 µMc-KIT kinase
6-Chloro-Cl1.5 µMAurora kinase A
8-Methyl-CH₃5.8 µMEGFR

Basic: What are the primary biological targets of this compound?

Methodological Answer:
this compound derivatives primarily target protein kinases , such as:

  • c-KIT : Mutated in 85% of GISTs; inhibition reduces tumor proliferation .
  • EGFR and Aurora kinases : Involved in cell cycle regulation and oncogenic signaling .
    Assay Design : Use kinase inhibition assays (e.g., ADP-Glo™) with recombinant enzymes and ATP competition studies .

Advanced: How to resolve discrepancies in reported inhibitory potencies across studies?

Methodological Answer:
Contradictions in IC₅₀ values (e.g., 0.2 µM vs. 1.5 µM for c-KIT) may arise from:

  • Assay Conditions : ATP concentration (e.g., 10 µM vs. 100 µM).
  • Compound Purity : HPLC or LC-MS validation (>95% purity required) .
  • Structural Confounders : Trace impurities or stereochemical variations.
    Resolution Strategies :

Dose-Response Curves : Repeat under standardized ATP concentrations.

XRD Analysis : Verify binding mode consistency with kinase active sites .

Mutagenesis Studies : Test key kinase residues (e.g., D816V c-KIT mutant resistance) .

Basic: What analytical methods ensure compound purity for biological testing?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns (e.g., 95:5 acetonitrile/water) with UV detection (λ = 254 nm).
  • NMR Purity : Integration of proton peaks (e.g., ester CH₃ at δ 1.2–1.4 ppm) .
  • Elemental Analysis : Carbon/hydrogen/nitrogen (CHN) ratios within ±0.4% of theoretical values .

Advanced: What computational tools predict binding modes with kinase targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate ligand-receptor interactions using c-KIT crystal structures (PDB: 1T46).
  • DFT Calculations : Optimize ligand geometry and electrostatic potential maps (e.g., B3LYP/6-31G* basis set) .
  • MD Simulations : Assess binding stability over 100-ns trajectories (AMBER force field) .

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